3-Acetamidobenzoic acid

描述

Contextualization within Benzoic Acid Derivatives

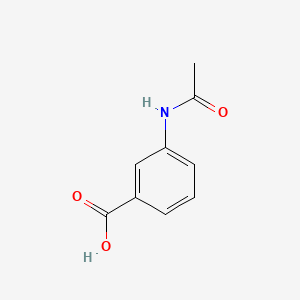

3-Acetamidobenzoic acid, also known as N-acetyl-m-aminobenzoic acid, is a member of the extensive family of benzoic acid derivatives. ontosight.ai The core of its structure is a benzene (B151609) ring, to which a carboxylic acid group (-COOH) and an acetamido group (-NHCOCH₃) are attached at the 1 and 3 positions, respectively. ontosight.ai This "meta" substitution pattern is crucial to its chemical identity and reactivity.

It is classified as an acylaminobenzoic acid and is directly derived from 3-aminobenzoic acid (also known as m-aminobenzoic acid or MABA) through the process of acetylation. ontosight.aiwikipedia.orgfishersci.com The presence of both a hydrogen-bond-donating amide group and a hydrogen-bond-accepting carboxylic acid group allows it to participate in various chemical reactions and form specific intermolecular interactions, such as those observed in its crystal structure. ontosight.airesearchgate.net Its chemical behavior and the electronic effects of its substituents are often discussed within the framework of linear free-energy relationships, such as the Hammett equation, which provides a quantitative measure of substituent effects on the reactivity of benzoic acid derivatives. wikipedia.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | fishersci.com |

| Synonyms | N-acetyl-m-aminobenzoic acid, m-acetylaminobenzoic acid | ontosight.aifishersci.com |

| CAS Number | 587-48-4 | fishersci.comchemicalbook.com |

| Molecular Formula | C₉H₉NO₃ | fishersci.com |

| Molecular Weight | 179.175 g/mol | fishersci.com |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 245.0 to 251.0 °C | |

| Purity | >99.0% (HPLC) |

Significance in Contemporary Research

The significance of this compound in modern research is multifaceted, stemming from its utility as both a synthetic intermediate and a molecule of interest for its inherent properties.

In the realm of synthetic chemistry, it serves as a crucial precursor for the production of more complex molecules, including dyes and pharmaceuticals. ontosight.aichemicalbook.com Its functional groups can be readily modified, making it a versatile building block for organic synthesis. For instance, it is a known intermediate in the synthesis of certain X-ray contrast media. chemicalbook.comchemicalbook.com

In biomedical research, derivatives of aminobenzoic acid are subjects of intense study. Research into how aminobenzoic acid derivatives are incorporated into polypeptide chains by ribosomes provides fundamental insights into the mechanisms of protein synthesis. researchgate.net Although not a proteinogenic amino acid, the study of how related molecules interact with the ribosomal machinery helps to elucidate the structural and chemical constraints of peptide bond formation. Furthermore, this compound itself has been explored for potential biological activities, including antimicrobial and anti-inflammatory effects, highlighting its relevance in medicinal chemistry. ontosight.ai

The compound is also significant in solid-state chemistry and materials science. Detailed crystallographic studies have been conducted to understand its three-dimensional structure and the network of hydrogen bonds that govern its crystal packing. researchgate.net This fundamental knowledge is essential for designing new materials and for understanding the physicochemical properties of the solid form.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Unit Cell Dimensions | a = 7.097(1) Å, b = 19.257(1) Å, c = 10.893(1) Å | researchgate.net |

| β | 106.17(2)° | researchgate.net |

| Volume (V) | 1429.8(3) ų | researchgate.net |

| Z (Molecules per unit cell) | 4 | researchgate.net |

属性

IUPAC Name |

3-acetamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDPZMQZWZMONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67011-40-9 (mono-hydrochloride salt) | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2060418 | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-48-4 | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of 3 Acetamidobenzoic Acid

Established Synthetic Methodologies for 3-Acetamidobenzoic Acid

The primary and most common method for synthesizing this compound involves the acylation of an aminobenzoic acid precursor.

Acylation Reactions of Aminobenzoic Acid Precursors

The synthesis of this compound is readily achieved through the acetylation of 3-aminobenzoic acid. ontosight.ai This reaction typically employs an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to introduce an acetyl group (-COCH₃) to the amino group (-NH₂) of the 3-aminobenzoic acid molecule. ontosight.airjptonline.org The presence of a base or a suitable solvent can facilitate this transformation. For instance, the reaction can be carried out in an aqueous solution of sodium hydroxide (B78521) or in the presence of a mineral acid like hydrochloric acid, which results in the precipitation of the product as a mineral acid salt that is subsequently neutralized. rjptonline.orggoogle.com

A general representation of this acylation reaction is as follows:

H₂N-C₆H₄-COOH + (CH₃CO)₂O → CH₃CONH-C₆H₄-COOH + CH₃COOH

This method is a straightforward and widely used approach for the preparation of this compound and its analogs. ontosight.aigoogle.com

Derivatization Strategies of this compound

This compound serves as a versatile starting material for the synthesis of a variety of derivatives with modified properties and potential applications. These strategies include the synthesis of substituted analogues, the introduction of halogen atoms, and the formation of metal complexes.

Synthesis of Substituted this compound Analogues

The core structure of this compound can be modified to create a range of analogues. One common approach involves further substitution on the benzene (B151609) ring. For example, 3-acetamido-5-amino-benzoic acid is prepared by the acetylation of 3,5-diamino benzoic acid. google.com In this process, the acetylation is selectively directed to one of the amino groups.

Another strategy involves the modification of the existing functional groups. For instance, the carboxylic acid group can be esterified, or the amide group can be altered. The synthesis of N-(N-acylaminoacyl)aminobenzoic acids can be achieved by reacting a mixed anhydride of an N-acylamino acid with an aminobenzoic acid, a reaction that can be catalyzed by a strong acid. google.com

Furthermore, derivatives can be created by introducing substituents at other positions of the benzene ring. For example, 4-acetamido-3-aminobenzoic acid has been synthesized and used as a precursor for a series of Schiff base derivatives. rjptonline.org The synthesis of this particular analogue involves the nitration of 4-acetamidobenzoic acid, followed by the reduction of the nitro group to an amino group. rjptonline.org

Synthesis of Halogenated this compound Derivatives (e.g., Iodination)

Halogenation represents a significant derivatization strategy for this compound, allowing for the introduction of halogen atoms such as iodine, chlorine, or bromine onto the aromatic ring. This modification can significantly influence the compound's chemical and physical properties.

For instance, iodinated derivatives of aminobenzoic acids, such as 4-amino-3-iodobenzoic acid, are known and can be utilized in further synthetic steps. google.com While specific details on the direct iodination of this compound are not extensively documented in the provided search results, the general principles of electrophilic aromatic substitution suggest that iodination could be achieved using an iodine source and an oxidizing agent.

The synthesis of related halogenated compounds, like 5-acetamido-2-bromobenzoic acid, indicates that halogenation of the acetylated aminobenzoic acid scaffold is a viable synthetic route.

Structural Elucidation and Analytical Characterization of 3 Acetamidobenzoic Acid and Its Derivatives

Spectroscopic Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a non-destructive means to probe the molecular structure of 3-Acetamidobenzoic acid. Different regions of the electromagnetic spectrum provide unique information about the compound's functional groups, bonding, and electronic transitions.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes within the this compound molecule.

The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands. The presence of the carboxylic acid group is confirmed by a broad O-H stretching vibration, typically observed in the 3200–2500 cm⁻¹ region, which is a hallmark of hydrogen-bonded dimers in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong band around 1725–1700 cm⁻¹. The amide functional group presents its own characteristic signals, including an N-H stretching vibration between 3500 cm⁻¹ and 3150 cm⁻¹, and a strong C=O stretching band (Amide I) in the range of 1700–1630 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring give rise to bands in the 1600-1400 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information to FT-IR. The detailed vibrational assignments for this compound have been determined through a combination of experimental data and theoretical calculations, such as those employing Density Functional Theory (DFT). researchgate.net

Table 1: Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 - 3200 | N-H Stretch | Amide |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~3000 - 2500 | O-H Stretch | Carboxylic Acid (dimer) |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1680 | C=O Stretch (Amide I) | Amide |

| ~1600, 1585, 1500, 1450 | C=C Stretch | Aromatic Ring |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1420 | O-H Bend | Carboxylic Acid |

| ~1300 | C-O Stretch | Carboxylic Acid |

| ~1280 | C-N Stretch | Amide |

| ~920 | O-H Bend (out-of-plane) | Carboxylic Acid (dimer) |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and chemical environment of each atom can be determined.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing carboxylic acid group and the acetamido group. The amide proton (N-H) usually presents as a broad singlet, while the methyl protons of the acetyl group (CH₃) give a sharp singlet in the upfield region (around δ 2.1 ppm). The acidic proton of the carboxyl group is often very broad and may not be observed unless under specific experimental conditions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and amide groups are the most deshielded, appearing at the lowest field (δ 165-175 ppm). The aromatic carbons show signals in the range of δ 110-140 ppm, with the carbon attached to the carboxyl group and the carbon attached to the nitrogen atom having distinct chemical shifts from the other ring carbons. The methyl carbon of the acetyl group is found at the highest field (around δ 24 ppm).

Table 2: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~10.3 | singlet | N-H (amide) |

| ¹H | ~8.2 | singlet | Ar-H |

| ¹H | ~7.8 | doublet | Ar-H |

| ¹H | ~7.6 | doublet | Ar-H |

| ¹H | ~7.4 | triplet | Ar-H |

| ¹H | ~2.1 | singlet | -COCH₃ |

| ¹³C | ~169 | - | C=O (amide) |

| ¹³C | ~167 | - | C=O (acid) |

| ¹³C | ~139 | - | Ar-C (C-NH) |

| ¹³C | ~132 | - | Ar-C (C-COOH) |

| ¹³C | ~129 | - | Ar-CH |

| ¹³C | ~125 | - | Ar-CH |

| ¹³C | ~124 | - | Ar-CH |

| ¹³C | ~120 | - | Ar-CH |

| ¹³C | ~24 | - | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from bonding (π) to anti-bonding (π) orbitals. The benzene (B151609) ring and the carbonyl groups of the carboxylic acid and amide functionalities act as chromophores. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, typically exhibits absorption maxima (λmax) corresponding to these π → π transitions. The related compound, 3-aminobenzoic acid, shows absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com The acetamido group will influence these transitions, and specific λmax values for this compound are expected in a similar range, reflecting the electronic structure of the substituted benzene ring.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound (molecular weight: 179.17 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 179.

The fragmentation pattern is particularly informative. A characteristic fragmentation for meta-substituted aminobenzoic acid derivatives is the "meta effect," which involves the elimination of a molecule of meta-benzyne from the anion formed after initial decarboxylation. This leads to the formation of a specific amide anion. For this compound, this would result in a peak at m/z 58, corresponding to the acetamide (B32628) anion ([CH₃CONH]⁻), a fragment that is notably absent in the spectra of the ortho and para isomers.

Other common fragmentations for benzoic acid derivatives include the loss of a hydroxyl group (-OH, M-17) to give an acylium ion, and the loss of the entire carboxyl group (-COOH, M-45) to yield a phenyl cation. docbrown.infolibretexts.org

Table 3: Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 179 | [C₉H₉NO₃]⁺ | Molecular Ion (M⁺) |

| 162 | [C₉H₈NO₂]⁺ | Loss of OH (M-17) |

| 137 | [C₇H₇NO₂]⁺ | Loss of C₂H₂O (ketene) |

| 134 | [C₈H₈O₂]⁺ | Loss of NHCO |

| 120 | [C₇H₆O₂]⁺ | Loss of CH₃CO |

| 119 | [C₇H₅O₂]⁺ | Loss of CH₃CONH₂ |

| 92 | [C₆H₆N]⁺ | Decarboxylation followed by loss of CO |

| 58 | [C₂H₄NO]⁻ | "Meta effect" fragmentation (in negative ion mode) |

Crystallographic Studies

While spectroscopic methods provide information about molecular bonding and functional groups, crystallographic studies, particularly single-crystal X-ray diffraction, reveal the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of this compound has provided definitive information about its molecular geometry and intermolecular interactions in the crystalline state. The crystal structure reveals that the molecule is not perfectly planar, with the carboxylic acid group and the acetamido group being slightly twisted out of the plane of the benzene ring.

The analysis has shown that this compound crystallizes in the monoclinic space group P2₁/n. A key feature of its crystal packing is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds, a common motif for carboxylic acids. Furthermore, these dimers are linked into extended chains by N-H···O hydrogen bonds between the amide group of one dimer and the carbonyl oxygen of the carboxylic acid group of an adjacent dimer. This extensive hydrogen-bonding network governs the physical properties of the compound in the solid state, such as its melting point and solubility.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

(Note: Specific cell parameter values (a, b, c, β, and Volume) would be obtained from the cited crystallographic database entry, such as a CCDC deposition number.)

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions, with hydrogen bonding often playing a dominant role in defining the structure and properties of organic compounds. In the case of this compound and its analogs, the presence of both carboxyl and acetamido functional groups provides ample opportunities for the formation of robust hydrogen-bonding networks.

Hydrogen bonds are critical in defining the structure and function of molecular systems. soton.ac.uk The analysis of these interactions provides valuable insights into the stability and potential photochemical behavior of the compounds. soton.ac.uk While direct experimental observation of these dynamics can be challenging, techniques like broadband two-dimensional infrared (2D-IR) spectroscopy allow for the measurement of intermolecular vibrational coupling influenced by hydrogen bonding. nih.gov Such studies reveal that hydrogen bonding can significantly alter the character of vibrations and influence the interplay between intermolecular and intramolecular forces. nih.gov

Crystal Packing Architectures

The specific arrangement of molecules in a crystal lattice, known as the crystal packing architecture, is a consequence of the intermolecular forces discussed previously. The resulting three-dimensional structure is the most thermodynamically stable arrangement under the crystallization conditions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely used techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique that has been a cornerstone of analytical chemistry for decades. neliti.comaustinpublishinggroup.com It is frequently used for the determination of various organic compounds, including derivatives of benzoic acid. nih.govresearchgate.net

A common approach for the analysis of compounds like this compound involves reversed-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. researchgate.netvu.edu.au For the separation of this compound, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid can be employed. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The efficiency of the separation is influenced by factors such as the column chemistry, mobile phase composition, and temperature. The data obtained from HPLC analysis can be used to determine the purity of a sample and to quantify the amount of the target compound present.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Detection | UV, MS-compatible with formic acid | sielc.com |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, offering improvements in speed, resolution, and sensitivity compared to conventional HPLC. neliti.comaustinpublishinggroup.comresearchgate.net This enhancement is primarily achieved by using columns packed with smaller particles (typically less than 2 µm), which leads to higher separation efficiency. neliti.comresearchgate.net The use of smaller particles necessitates instrumentation capable of handling higher backpressures. neliti.com

The principles governing separation in UPLC are the same as in HPLC, but the performance is markedly different. austinpublishinggroup.com UPLC systems can significantly shorten analysis times, sometimes by a factor of nine, while improving data quality. neliti.com This technique is particularly advantageous for complex mixtures and for high-throughput analysis. researchgate.netwaters.com

For the analysis of benzoic acid derivatives, UPLC methods can provide superior separation and improved spectral quality, potentially revealing additional components in a sample that might not be resolved by HPLC. neliti.com A variety of UPLC columns with different stationary phase chemistries are available, such as ACQUITY UPLC BEH C18 and HSS T3 columns, offering a broad range of selectivity for method development. waters.com

Table 2: Comparison of HPLC and UPLC

| Feature | HPLC | UPLC | Reference |

| Particle Size | 3-5 µm | < 2 µm | neliti.comresearchgate.net |

| Operating Pressure | Lower | Higher (up to 100 MPa) | neliti.com |

| Analysis Time | Longer | Shorter | neliti.com |

| Resolution | Good | Higher | austinpublishinggroup.com |

| Solvent Consumption | Higher | Lower | researchgate.net |

Computational and Theoretical Chemistry Studies of 3 Acetamidobenzoic Acid

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the electronic structure, reactivity, and spectroscopic properties of molecules. Studies on compounds structurally related to 3-acetamidobenzoic acid, such as its precursor 3-aminobenzoic acid (3ABA), demonstrate the utility of these methods.

Research on a cocrystal of nitrofurantoin (B1679001) and 3-aminobenzoic acid utilized DFT calculations with functionals like B3LYP and wB97X-D to analyze the hydrogen bonding interactions that stabilize the crystal structure. rsc.org These calculations are crucial for understanding how the molecule interacts with others, verifying the formation of N–H⋯O and O–H⋯O hydrogen bonds. rsc.org The wB97X-D functional was found to be particularly effective for describing these interactions. rsc.org

Furthermore, analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) are applied to determine the strength and nature of these non-covalent interactions. rsc.org The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a common application of DFT. rsc.org This gap provides insights into the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. rsc.org For the nitrofurantoin-3ABA cocrystal, the HOMO-LUMO gap indicated that the cocrystal is more chemically reactive than the individual components. rsc.org Similar quantum chemical methods have been applied to other related molecules, like 3-aminosalicylic acid, to determine molecular properties in both ground and excited states. researchgate.net

| Computational Method | Property Investigated | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP, wB97X-D) | Hydrogen Bonding Interactions | Verified the formation and nature of N–H⋯O and O–H⋯O hydrogen bonds in cocrystals. | rsc.org |

| QTAIM / NBO Analysis | Strength and Nature of H-bonds | Characterized hydrogen bonds as moderate in strength. | rsc.org |

| DFT | HOMO-LUMO Energy Gap | Assessed chemical reactivity and stability, showing increased reactivity in cocrystal form. | rsc.org |

| TD-DFT | Electronic Absorption/Emission Spectra | Calculated electronic spectra in various solvents to correlate with experimental data for related molecules. | researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. These simulations have been applied to aminobenzoic acid isomers and their derivatives to understand their structural stability and dynamic processes.

For instance, ab initio MD simulations have been used to investigate the fragmentation mechanisms of aminobenzoic acid dications, revealing how these molecules break apart under specific energetic conditions. rsc.org Such studies explore the potential energy surface to identify reaction pathways, including those involving hydrogen migration. rsc.org

Conformational analysis, often coupled with DFT calculations, helps identify the most stable arrangements of a molecule's atoms. Studies on para-aminobenzoic acid have analyzed the stability of its different conformers and hydrogen-bonded clusters in both the gas phase and in solution. whiterose.ac.uk This type of analysis is critical for understanding the initial steps of molecular self-assembly and crystallization. whiterose.ac.uk MD simulations have also been employed to explore the role of solvent in the self-assembly of m-aminobenzoic acid. whiterose.ac.uk In the context of drug design, MD simulations can assess the conformational stability of a ligand when bound to a protein, as demonstrated in studies of related compounds interacting with enzyme active sites. nih.govbohrium.com

| Simulation/Analysis Type | System Studied | Objective | Reference |

|---|---|---|---|

| Ab Initio Molecular Dynamics | Aminobenzoic acid dications | Investigate fragmentation mechanisms and pathways. | rsc.org |

| Conformational Analysis (with DFT) | para-Aminobenzoic acid | Analyze the stability of monomers and hydrogen-bonded clusters. | whiterose.ac.uk |

| Molecular Dynamics | m-Aminobenzoic acid | Study the role of solvent in molecular self-assembly. | whiterose.ac.uk |

| Molecular Dynamics | p-Aminobenzoic acid derivatives | Assess the stability of ligand-protein complexes. | bohrium.com |

Ligand-Protein Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active sites of proteins.

Docking simulations are crucial for predicting how a ligand like this compound or its derivatives might bind to a biological target. These simulations position the ligand within the protein's binding pocket in various conformations and score them based on binding affinity or energy.

For example, in a study of benzoic acid derivatives as potential inhibitors of Trypanosoma cruzi trans-sialidase (TcTS), docking simulations revealed distinct binding modes. mdpi.com In one mode, the carboxylate group of the ligand formed critical hydrogen bond interactions with Arginine (Arg) residues Arg314 and Arg245 in the enzyme's active site. mdpi.com The simulations generate a docking score or binding energy, typically in kcal/mol, which estimates the strength of the interaction. Lower binding energy values generally indicate higher binding affinity. researchgate.net These simulations can visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. ccspublishing.org.cn

| Ligand Class | Target Protein | Key Interacting Residues | Predicted Interaction Type | Reference |

|---|---|---|---|---|

| Benzoic Acid Derivatives | Trypanosoma cruzi trans-sialidase | Arg314, Arg245 | Hydrogen Bonds | mdpi.com |

| 3-Acetamido-4-methyl benzoic acid derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified | Binding within the active site | researchgate.net |

| Aminobenzoic acid derivatives | Acetylcholinesterase (AChE) | Not specified | Analysis of binding modes and interaction characteristics. | ufms.brresearchgate.net |

Docking studies provide detailed insights into the interactions between a ligand and the specific amino acid residues lining the active site of an enzyme. This information is vital for structure-based drug design and for explaining the mechanism of enzyme inhibition.

Research on derivatives of 3-acetamido-4-methyl benzoic acid identified them as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes. researchgate.net Molecular docking studies were performed to understand how these molecules bind within the PTP1B active site, revealing the nature of the interactions that govern their inhibitory activity. researchgate.net Similarly, investigations into inhibitors for Trypanosoma cruzi trans-sialidase showed that benzoic acid derivatives could occupy the active site, with the carboxylate group playing a key role in anchoring the molecule through interactions with specific arginine residues. mdpi.com Another study on tyrosinase from Agaricus bisporus tested 3-aminobenzoic acid as a substrate, although no significant activity was measured, computational models can help explain why certain isomers are poor substrates by analyzing their fit and interactions within the active site. nih.gov

| Enzyme | Ligand Class | Purpose of Study | Key Finding from Docking | Reference |

|---|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | 3-Acetamido-4-methyl benzoic acid derivatives | To discover and rationalize PTP1B inhibitors. | Elucidated the binding mode within the active site to guide inhibitor design. | researchgate.net |

| Trypanosoma cruzi trans-sialidase | Benzoic acid derivatives | To find new anti-Chagas agents. | The carboxylate group forms key H-bonds with Arg314 and Arg245 in the active site. | mdpi.com |

| Acetylcholinesterase (AChE) | p-Aminobenzoic acid derivatives | To develop inhibitors for Alzheimer's disease. | Revealed consensual interactions at the active site pocket. | bohrium.comufms.br |

| Tyrosinase | 3-Aminobenzoic acid | To test for substrate activity. | Poor binding/activity was observed experimentally, which can be rationalized by docking. | nih.gov |

Biological and Pharmacological Research of 3 Acetamidobenzoic Acid and Its Analogues

Enzyme Inhibition Studies

The ability of 3-acetamidobenzoic acid derivatives to interact with and inhibit the function of specific enzymes is a cornerstone of their pharmacological interest. These interactions are pivotal for their potential therapeutic applications.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a significant negative regulator in both insulin (B600854) and leptin signaling pathways. hilarispublisher.com Its role in dephosphorylating the activated insulin receptor makes it a prime therapeutic target for type 2 diabetes and related metabolic disorders. hilarispublisher.comresearchgate.net Consequently, the development of small-molecule inhibitors of PTP1B is an active area of research.

A novel series of 3-acetamido-4-methyl benzoic acid derivatives has been synthesized and evaluated for their PTP1B inhibitory activity. nih.govuq.edu.au Among these, certain compounds demonstrated significant potency. For instance, 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid (compound 10c) and 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid (compound 10e) exhibited IC₅₀ values of 8.2 μM and 8.3 μM, respectively. nih.govuq.edu.au

Further studies on 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid derivatives also highlighted their potential as PTP1B inhibitors. dntb.gov.ua One particular analogue, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (compound 4f), showed a good PTP1B inhibitory activity with an IC₅₀ value of 11.17 μM. researchgate.net Molecular docking studies suggest that these inhibitors bind to the catalytic and a secondary aryl binding site of the PTP1B enzyme. researchgate.netdntb.gov.ua

Another study focused on a series of substituted benzthiazole/1,2,4-triazole linked acetamido benzoic acid derivatives. researchgate.net The most potent compound in this series, 4-methyl-3-(2-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3ylthio) acetamido) benzoic acid (compound 6c), displayed an IC₅₀ value of 6.45 μM for PTP1B inhibition. researchgate.net

| Compound | Structure | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid (10c) | [Structure not available in source] | 8.2 | nih.govuq.edu.au |

| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid (10e) | [Structure not available in source] | 8.3 | nih.govuq.edu.au |

| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f) | [Structure not available in source] | 11.17 | researchgate.net |

| 4-methyl-3-(2-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3ylthio) acetamido) benzoic acid (6c) | [Structure not available in source] | 6.45 | researchgate.net |

Other Relevant Enzyme Targets

Beyond PTP1B, research has explored the inhibitory potential of this compound analogues against other enzymes. Structurally related benzoic acid derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

In the context of neurodegenerative diseases, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Some compounds with structural similarities to this compound have been evaluated for their AChE inhibitory activity, with some demonstrating IC₅₀ values as low as 0.041 µM.

For the treatment of type 2 diabetes, enzymes such as dipeptidyl peptidase-4 (DPP-4), aldose reductase, α-glucosidase, and α-amylase are also important targets. researchgate.net Research into pyrazole-triazole derivatives has identified compounds with significant DPP-4 inhibitory capacity, with IC₅₀ values as low as 4.54 nM. researchgate.net Furthermore, some benzoic acid derivatives have shown potent inhibition of α-glucosidase and α-amylase, with one compound being 5.4 times more potent for α-glucosidase and 34.9 times more potent for α-amylase than the standard inhibitor acarbose. researchgate.net

In the field of antiviral research, a series of benzoic acid derivatives were synthesized and tested for their ability to inhibit influenza neuraminidase. The most potent of these, 4-(acetylamino)-3-guanidinobenzoic acid, exhibited an IC₅₀ of 2.5 µM against N9 neuraminidase. acs.org

In Vitro and In Vivo Biological Activity Investigations

The enzymatic inhibitory activities of this compound and its analogues translate into a variety of biological effects that have been investigated through both in vitro and in vivo studies.

Anti-hyperglycemic Potency (for derivatives)

The PTP1B inhibitory action of this compound derivatives has prompted investigations into their anti-hyperglycemic effects. In vivo studies have confirmed the potential of these compounds to lower blood glucose levels. For example, a derivative identified as compound 38 in one study showed promising anti-hyperglycemic activity in both a streptozotocin (B1681764) (STZ)-induced diabetic model and a db/db mouse model. dntb.gov.ua

Similarly, the compound 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f), which demonstrated good in vitro PTP1B inhibition, also exhibited significant anti-hyperglycemic efficacy in an STZ-induced diabetic Wistar rat model. researchgate.net Another potent PTP1B inhibitor, 4-methyl-3-(2-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3ylthio) acetamido) benzoic acid (compound 6c), also showed good in vivo anti-diabetic activity in a streptozotocin-induced diabetes model. researchgate.net More recently, an in vivo study confirmed the anti-hyperglycemic effects of a dihydropyrano[3,2-c]quinoline derivative, further highlighting the potential of this class of compounds in managing diabetes. nih.gov

Antimicrobial Efficacy

Derivatives of aminobenzoic acid, the parent structure of this compound, have been synthesized and evaluated for their antimicrobial properties. In one study, ester and amide derivatives of para-amino benzoic acid were tested against a panel of bacteria and fungi. scholarsresearchlibrary.com The results indicated that several ester derivatives were among the most active antibacterial agents. scholarsresearchlibrary.com

Another study focused on new quinazolinone derivatives synthesized from 2-acetamidobenzoic acid. researchgate.net The antimicrobial evaluation of these compounds revealed that some showed excellent activity against the Gram-positive bacterium Bacillus subtilis. researchgate.net

Furthermore, the synthesis of novel benzimidazole (B57391) derivatives from p-aminobenzoic acid has yielded compounds with broad-spectrum antimicrobial activity, targeting both Gram-positive and Gram-negative microorganisms. mdpi.com Some of these derivatives demonstrated antimicrobial activity higher than the standard drug ampicillin. mdpi.com QSAR studies on p-amino benzoic acid derivatives have also been conducted to understand the structural requirements for their antimicrobial activity. chitkara.edu.in

| Compound Type | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Ester and amide derivatives of p-amino benzoic acid | Gram-positive and Gram-negative bacteria, Fungi | Several ester derivatives showed potent antibacterial activity. | scholarsresearchlibrary.com |

| Quinazolinone derivatives from 2-acetamidobenzoic acid | Bacillus subtilis, Staphylococcus aureus | Some compounds exhibited excellent activity against B. subtilis. | researchgate.net |

| Benzimidazole derivatives of p-aminobenzoic acid | Gram-positive and Gram-negative bacteria | Broad-spectrum activity, some more potent than ampicillin. | mdpi.com |

Anti-parasitic Action (e.g., Trypanocidal Activity)

Benzoic acid derivatives have been investigated for their potential to combat parasitic infections, particularly Chagas disease, which is caused by the protozoan Trypanosoma cruzi. ms-editions.cl The enzyme trans-sialidase, which is crucial for the parasite's survival and infectivity, has been a key target for these inhibitors. ipn.mx

In a study focused on designing new trans-sialidase inhibitors, three benzoic acid derivatives sharing a para-aminobenzoic acid moiety demonstrated more potent trypanocidal activity than the commercially available drugs nifurtimox (B1683997) and benznidazole. nih.gov These compounds showed a lysis concentration for 50% of the parasite population (LC₅₀) of less than 0.15 µM against the NINOA strain and less than 0.22 µM against the INC-5 strain. ipn.mxnih.gov One of these compounds also showed moderate inhibition of the trans-sialidase enzyme. nih.gov

Further research into human sirtuin inhibitors has identified compounds with trypanocidal activity. mdpi.com Two compounds that were active against T. cruzi sirtuins also inhibited the proliferation of the parasite within mammalian cells, with EC₅₀ values of 8.5 µM and 19.4 µM. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies have been instrumental in identifying key structural features and guiding the design of more potent molecules for various therapeutic targets.

Elucidation of Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For derivatives of this compound, the core structure itself presents key interaction points. The benzoic acid moiety, the acetamido linkage, and the phenyl ring serve as a foundational scaffold that can be modified to optimize interactions with biological targets. ufms.br

The typical pharmacophore model for these analogues often includes:

An amide group, which can act as a primary pharmacophore (P1). brieflands.com

A secondary pharmacophore (P2), often a hydrazide group or other hydrogen-bonding moieties. brieflands.com

A lipophilic spacer, usually the phenyl ring, which connects the primary and secondary pharmacophores. brieflands.com

The carboxylic acid group of the benzoic acid is a critical feature, often involved in hydrogen bonding interactions within the active site of target enzymes. nih.govresearchgate.net The acetamido group provides another site for hydrogen bonding and a point for structural diversification. The relative position of these groups on the phenyl ring is crucial; for instance, para-substituted aminobenzoic acid derivatives have been shown to be more active than ortho- or meta-substituted ones in certain contexts. ufms.br

In the context of inhibiting enzymes like protein tyrosine phosphatase 1B (PTP1B), the pharmacophore consists of the benzoic acid head, a central amide linker, and a terminal aromatic or heterocyclic unit. The benzoic acid portion typically binds in the catalytic site, while the terminal moiety explores a secondary, less conserved aryl binding site. researchgate.net Docking studies have revealed that the key interactions often involve the amino acids within the binding site of the target protein. researchgate.net For cholinesterase inhibitors, the p-aminobenzoic acid (PABA) scaffold itself is considered an important pharmacophore. ufms.brdntb.gov.ua

Design Principles for Enhanced Biological Potency

Building upon the identified pharmacophoric features, medicinal chemists have established several design principles to enhance the biological potency of this compound analogues. These principles involve systematic modifications of the core structure and observing the resulting effects on activity.

Modification of the Acetamido Side Chain:

A primary strategy for enhancing potency involves the modification of the group attached to the acetamido moiety.

Introduction of Heterocyclic Rings: In the development of PTP1B inhibitors, attaching various heterocyclic thiols (like benzimidazole, benzothiazole (B30560), and their substituted derivatives) to the acetyl group of 3-acetamido-4-methylbenzoic acid led to compounds with significant inhibitory activity. researchgate.net For example, a 5-chloro substituted benzothiazole analogue showed potent PTP1B inhibition. researchgate.net

Varying Substituents: For acrylamide (B121943) derivatives of 2-aminobenzoic acid, which share structural similarities, introducing small hydrophobic groups like methyl, chloro, or bromo at the 2-position of the acrylamide was found to be preferable for inhibiting human dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govresearchgate.net

Modification of the Benzoic Acid Ring:

Substitution on the Phenyl Ring: Adding a fluoro atom at the 5-position of the benzoic acid ring was shown to enhance the potency of acrylamide-based DHODH inhibitors. nih.govresearchgate.net Similarly, for PTP1B inhibitors based on 3-acetamido-4-methyl benzoic acid, the presence of the methyl group at the 4-position was part of the optimized lead structure. researchgate.net

Replacement of the Phenyl Ring: Replacing the phenyl group with larger aromatic systems like naphthyl moieties significantly improved the inhibitory activity of acrylamide derivatives against DHODH, moving from micromolar to double-digit nanomolar potency. nih.govresearchgate.net

Bioisosteric Replacement:

Carboxylic Acid Isosteres: The carboxylic acid group is a key acidic feature. Replacing it with other acidic groups of similar pKa, such as sulfonamides, has produced highly active compounds in the context of antiatherosclerotic agents. nih.gov In another example, replacing the carboxylic acid of this compound with a tetrazole ring, a common carboxylic acid bioisostere, was a key step in designing potent PTP1B inhibitors. researchgate.net

The following tables present data from studies on different series of this compound analogues, illustrating the structure-activity relationships.

Table 1: SAR of 3-Acetamido-4-methylbenzoic Acid Derivatives as PTP1B Inhibitors researchgate.net

| Compound | R Group on Thioacetamido Side Chain | IC₅₀ (µM) |

| 10c | 5-Methoxy-1H-benzo[d]imidazol-2-yl | 8.2 |

| 10e | Benzo[d]thiazol-2-yl | 8.3 |

| 4f | Benzo[d]thiazol-2-yl (on 3-acetamido-4-methylbenzoic acid) | 11.17 |

| NM-14 | 5-Chloro-benzothiazole (on N-(3-(1H-tetrazol-5-yl)phenyl)acetamide) | 1.88 |

Table 2: SAR of Acrylamide Derivatives of Aminobenzoic Acid as DHODH Inhibitors nih.govresearchgate.net

| Compound | Modification | IC₅₀ (nM) |

| 11 | Lead Compound (2-acrylamidobenzoic acid derivative) | >1000 |

| 42 | Naphthyl replacement of phenyl, fluoro at position 5 of benzoic acid | 41 |

| 53 | Naphthyl replacement, chloro at position 2 of acrylamide, fluoro at position 5 of benzoic acid | 44 |

| 54 | Naphthyl replacement, bromo at position 2 of acrylamide, fluoro at position 5 of benzoic acid | 32 |

| 55 | Naphthyl replacement, methyl at position 2 of acrylamide, fluoro at position 5 of benzoic acid | 42 |

Metabolic Pathways and Biotransformation of 3 Acetamidobenzoic Acid

N-Acetylation Processes in Biological Systems

3-Acetamidobenzoic acid is a biotransformation product of its precursor, 3-aminobenzoic acid (also known as meta-aminobenzoic acid or m-aminobenzoic acid). nih.govwikipedia.org The primary metabolic reaction responsible for this conversion is N-acetylation. This process is a crucial phase II detoxification pathway in many organisms, enhancing the water-solubility of xenobiotics and facilitating their excretion.

The reaction is catalyzed by a group of cytosolic enzymes known as N-acetyltransferases (NATs), which facilitate the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the amino group of an arylamine substrate like 3-aminobenzoic acid. asm.orguniprot.org The general catalytic activity can be summarized as: an arylamine + acetyl-CoA → an N-acetylarylamine + CoA. uniprot.org

Evidence for the N-acetylation of 3-aminobenzoic acid has been documented across different biological kingdoms:

In Mammals: A significant in-vivo study in male Fischer 344 rats demonstrated that after oral administration of 3-nitrotoluene, this compound was a major urinary metabolite, constituting 12% of the total dose. nih.gov This finding indicates a metabolic sequence involving the reduction of the nitro group to form 3-aminobenzoic acid, which is subsequently N-acetylated to produce this compound. nih.gov This pathway highlights the role of N-acetylation in the metabolism of xenobiotics in mammals.

In Plants: Research using cell suspension cultures of Solanum laciniatum (a species of nightshade) identified N-acetyl-m-aminobenzoic acid as one of two main biotransformation products following the administration of m-aminobenzoic acid to the culture. This demonstrates that plant cells possess the enzymatic machinery to perform N-acetylation on this substrate.

In Bacteria: Bacterial NATs also exhibit activity towards aminobenzoic acids. For example, the arylamine N-acetyltransferase (NhoA) from Escherichia coli is capable of catalyzing the N-acetylation of various arylamines, including aminobenzoic acid, in vitro. uniprot.org

However, the substrate specificity of NAT enzymes can vary significantly. An arylamine N-acetyltransferase identified in Streptomyces griseus showed negligible activity towards 3-aminobenzoic acid, suggesting that it is a poor substrate for this particular bacterial enzyme. asm.orgnih.gov Similarly, the NAT1 enzyme in mice shows no activity with the isomer p-aminobenzoic acid (PABA). uniprot.org The efficiency of N-acetylation can also be influenced by genetic factors, as seen in studies of "rapid" and "slow" acetylator phenotypes in mice and hamsters, which show differing rates of acetylation for substrates like p-aminobenzoic acid. nih.govnih.gov

| Metabolite | Percentage of Dose |

|---|---|

| 3-Nitrohippuric acid | 24% |

| 3-Nitrobenzoic acid | 21% |

| This compound | 12% |

Pharmacokinetic Considerations for this compound Derivatives

The modification of a parent compound to create derivatives is a fundamental strategy in medicinal chemistry to optimize pharmacokinetic properties, such as absorption, distribution, metabolism, excretion (ADME), and to enhance therapeutic activity. This compound has served as a scaffold for the development of such derivatives, notably as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).

PTP1B is recognized as a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govnih.govmdpi.com The development of effective PTP1B inhibitors requires careful consideration of their pharmacokinetic profiles to ensure they can reach and act on the target enzyme effectively.

A study detailed the design and synthesis of a novel series of 3-acetamido-4-methyl benzoic acid derivatives as PTP1B inhibitors. nih.gov In this work, various chemical moieties were attached to the core structure to explore their impact on inhibitory activity. The pharmacokinetic implications of such derivatization are significant; for instance, altering the lipophilicity and molecular structure can affect a molecule's ability to cross cell membranes, its metabolic stability, and its binding affinity to the target enzyme.

While detailed ADME data for these specific derivatives are not publicly available, their in-vitro inhibitory activity provides a crucial first step in assessing their potential as drugs. The half-maximal inhibitory concentration (IC₅₀) is a key parameter indicating the potency of a compound. Lower IC₅₀ values suggest higher potency, a desirable characteristic for a drug candidate. Docking studies are also performed to understand the binding interactions within the active site of the PTP1B enzyme, which informs further structural optimization. nih.gov

The development process often involves comparing the properties of new derivatives to simpler analogs. For example, a study of a related derivative, 3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid, noted that its increased lipophilicity was predicted to lead to enhanced pharmacokinetic properties compared to a simpler analog, 3-(2-Chloroacetamido)benzoic acid, which suffered from poor metabolic stability and a short half-life in murine plasma.

| Compound Name | IC₅₀ (μM) |

|---|---|

| 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.2 |

| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.3 |

Applications and Emerging Research Directions for 3 Acetamidobenzoic Acid

Role as Pharmaceutical Intermediates (e.g., X-ray Contrast Agents)

A significant application of 3-acetamidobenzoic acid and its parent compound, 3-aminobenzoic acid, is in the synthesis of pharmaceutical agents, most notably as intermediates for iodinated X-ray contrast media. google.comtaylorandfrancis.com These agents are crucial for enhancing the visibility of internal body structures in medical imaging techniques like computed tomography (CT) scans. solubilityofthings.comjbpharma.com The effectiveness of these contrast agents relies on the high atomic density of iodine, which attenuates X-rays, thereby creating a clearer image. solubilityofthings.comechemi.com

The synthesis pathway often involves the iodination of a benzoic acid derivative. For instance, this compound's core structure can be further modified, particularly through iodination of the benzene (B151609) ring, to produce complex molecules used as contrast media. solubilityofthings.com One of the pioneering monomeric ionic contrast agents, Acetrizoic acid, is chemically known as 3-acetamido-2,4,6-triiodobenzoic acid. echemi.comsolubilityofthings.com Its synthesis, first reported in 1953, involves the acetylation of 3-amino-2,4,6-triiodobenzoic acid. taylorandfrancis.comechemi.com Similarly, 3-acetamido-5-aminobenzoic acid serves as a key intermediate in the production of other asymmetrically substituted triiodobenzoic acids, such as metrizoic acid, which are also used as X-ray contrast agents. google.com

The development of these compounds marked a significant advancement in medical diagnostics. The goal has consistently been to create agents that are highly water-soluble and exhibit low toxicity. taylorandfrancis.com Research has explored numerous derivatives of di- and triiodo-3,5-diaminobenzoic acid to optimize these properties for applications like urography. researchgate.net

Table 1: Examples of X-ray Contrast Agents Derived from Substituted Aminobenzoic Acids

| Contrast Agent | Chemical Name | Precursor/Intermediate |

| Acetrizoic acid | 3-Acetamido-2,4,6-triiodobenzoic acid | 3-Amino-2,4,6-triiodobenzoic acid taylorandfrancis.comechemi.com |

| Metrizoic acid | 3-Acetamido-2,4,6-triiodo-5-(N-methylacetamido)benzoic acid | 3-Acetamido-5-amino-2,4,6-triiodobenzoic acid google.com |

| Amidotrizoic acid (Diatrizoate) | 3,5-Diacetamido-2,4,6-triiodobenzoic acid | 3,5-Diaminobenzoic acid researchgate.netcore.ac.uk |

Integration into Peptide Chemistry and Unnatural Amino Acid Derivatives

This compound is recognized as an unnatural amino acid derivative, a class of compounds that expands the chemical diversity available for creating novel peptides and peptidomimetics. tcichemicals.comtcichemicals.comsigmaaldrich.com Unnatural amino acids are used as building blocks and conformational constraints in peptide synthesis to develop new therapeutic drugs with enhanced properties like improved stability, potency, and oral absorption. sigmaaldrich.com

The incorporation of aminobenzoic acid derivatives into polypeptide chains has been a subject of significant research. nih.gov These aromatic monomers are of interest for creating materials like aramids (aromatic polyamides) and for improving the drug-like properties of cyclic peptides. nih.gov While natural protein synthesis is limited to L-α-amino acids, in vitro systems have shown the ability to incorporate a diverse range of monomers, including aminobenzoic acid derivatives. nih.govacs.org

Cryo-electron microscopy studies have provided high-resolution structural insights into how aminobenzoic acid monomers are positioned within the ribosome's catalytic center. nih.govacs.org These studies reveal that the aromatic ring of the monomer fits into the active site, but it can sterically hinder the conformational changes required for efficient peptide bond formation compared to natural amino acids. nih.gov This research provides a mechanistic understanding of the challenges and opportunities in using such derivatives and informs the design of new unnatural monomers for ribosomal incorporation. acs.org

Table 2: this compound in Peptide Chemistry

| Property | Description | Source |

| Classification | Unnatural Aromatic Amino Acid Derivative | tcichemicals.comtcichemicals.com |

| Application | Building block in peptide synthesis | sigmaaldrich.comsigmaaldrich.com |

| Research Focus | Incorporation into polypeptide chains via in vitro translation systems | nih.gov |

| Structural Impact | Aromatic ring provides conformational constraint; can influence peptide secondary structure | nih.gov |

Utilization in Polymer Chemistry and Functional Materials Science

The bifunctional nature of 3-aminobenzoic acid, the precursor to this compound, makes it a valuable monomer in polymer chemistry. solubilityofthings.com Its derivatives are incorporated into polymers to enhance properties such as thermal stability and mechanical strength, making them suitable for high-performance applications. chemimpex.com

A notable example is the synthesis of poly(ester-amide)s. Research has detailed the creation of linear, star-shaped, and hyperbranched poly(ester-amide)s through the one-pot condensation of 3-aminobenzoic acid with acetoxybenzoic acids. tandfonline.com This process yields amorphous polymers with high glass-transition temperatures (in the range of 190–200°C) and good solubility in polar organic solvents, characteristics that are desirable for advanced materials. tandfonline.com

The multidentate structure of acetamidobenzoic acid also presents potential for its use in the field of functional materials. mdpi.com The ability of the carboxylate and amide groups to coordinate with metal ions has been explored in the synthesis of transition metal complexes. For instance, studies on complexes of acetamido benzoic acids with hydrazine (B178648) have shown that the carboxylate anion coordinates to the metal ion, indicating its potential as a ligand in designing new materials with specific spectral and thermal properties. researchgate.net

Table 3: Polymer Systems Incorporating Aminobenzoic Acid Derivatives

| Polymer Type | Monomers | Resulting Architecture | Key Properties |

| Poly(ester-amide) | N,O-bistrimethylsilyl-3-aminobenzoic acid, 3-acetoxybenzoylchloride | Linear | Random or alternating sequences tandfonline.com |

| Star-shaped copolymer | Above monomers with acetylated tetraphenols | Four-arm star | Amorphous, Tg ~190-200°C, good solubility tandfonline.com |

| Hyperbranched poly(ester-amide) | N,O-bistrimethylsilyl-3-aminobenzoic acid, 3,5-bisacetoxybenzoylchloride | Hyperbranched | Amorphous, Tg ~190-200°C, good solubility tandfonline.com |

Future Research Perspectives and Therapeutic Potential

Emerging research has highlighted promising new directions for this compound and its parent compound, 3-aminobenzoic acid (3-ABA). A particularly compelling area of investigation is the potential therapeutic use of 3-ABA in treating inflammatory bowel disease (IBD), specifically ulcerative colitis (UC). physiology.orgnih.gov

Recent studies have identified dietary 3-ABA, found in foods like beans, as a regulator of intestinal epithelial permeability. physiology.orgnih.govbiorxiv.org Research demonstrated that 3-ABA enhances the integrity of the intestinal barrier by upregulating tight junction molecules. physiology.orgnih.gov In a mouse model of colitis, administration of 3-ABA was shown to ameliorate the condition by strengthening the epithelial barrier and reducing inflammation. physiology.orgbiorxiv.orgbiorxiv.org These findings suggest that proactive intake of 3-ABA could represent a novel dietary therapeutic strategy for UC, targeting the intestinal epithelium to mitigate inflammation. physiology.orgnih.govbiorxiv.org

Beyond gastroenterology, derivatives of this compound continue to be explored for other bioactivities. The core structure is a scaffold in medicinal chemistry for developing new therapeutic agents. solubilityofthings.com For example, research into triiodobenzene compounds suggests potential antimicrobial properties, opening avenues for developing new agents against various pathogens. solubilityofthings.com Furthermore, related heterocyclic structures, such as those incorporating a thiazolidine (B150603) ring, are being investigated for anti-inflammatory and anticancer activities. These diverse research streams underscore the ongoing potential of this compound and its analogs in the development of future diagnostics and therapeutics.

常见问题

Q. What are the standard laboratory synthesis methods for 3-Acetamidobenzoic acid, and how can reaction efficiency be optimized?

Methodological Answer: this compound is synthesized via acetylation of m-aminobenzoic acid. A typical protocol involves dissolving m-aminobenzoic acid in dichloromethane (DCM) under nitrogen, followed by dropwise addition of acetyl chloride and triethylamine (as a catalyst and acid scavenger). The reaction is stirred for 4 hours at room temperature, yielding a white solid. Post-reaction, the product is filtered, washed with ice-cold water, and dried under vacuum. Optimizing reaction efficiency requires controlling stoichiometry (1:1.2 molar ratio of amine to acetyl chloride), maintaining anhydrous conditions, and ensuring adequate mixing. Yield improvements (up to 68%) are achievable by extending reaction time or using reflux conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Key safety measures include:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Storage: Keep in sealed containers in a cool, dry, ventilated area, away from oxidizers.

- Waste Disposal: Segregate chemical waste and consult certified disposal services for organic acids.

- Spill Management: Use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., sublimation enthalpy) of this compound isomers correlate with their molecular structures?

Methodological Answer: The sublimation enthalpy (ΔHsub) of this compound (3-AcAmBA) is 137 ± 1 kJ·mol⁻¹ , higher than the ortho-isomer (116 ± 1 kJ·mol⁻¹) but comparable to the para-isomer (138 ± 1 kJ·mol⁻¹). This discrepancy arises from intramolecular hydrogen bonding in the ortho-isomer, which reduces lattice energy. For 3-AcAmBA, intermolecular hydrogen bonds dominate, requiring higher energy for sublimation. Researchers use the inert gas flow method to measure vapor pressure vs. temperature, enabling calculation of ΔHsub via the Clausius-Clapeyron equation. Data interpretation should account for crystal packing efficiency and substituent positioning .

Q. Table 1. Thermodynamic Parameters of Acetamidobenzoic Acid Isomers

| Isomer | ΔHsub (kJ·mol⁻¹) | ΔSsub (J·K⁻¹·mol⁻¹) |

|---|---|---|

| 2-AcAmBA | 116 ± 1 | 205 ± 4 |

| 3-AcAmBA | 137 ± 1 | 215 ± 4 |

| 4-AcAmBA | 138 ± 1 | 221 ± 8 |

Q. How can computational modeling elucidate the hydrogen-bonding network and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can map electron density distributions, identifying hydrogen bond donors (amide NH, carboxylic OH) and acceptors (carbonyl O). Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, such as enzymes or viral proteins, by analyzing binding affinities and pose stability. For crystallographic validation, compare simulated Hirshfeld surfaces with X-ray diffraction data to confirm intermolecular interactions .

Q. What experimental strategies resolve contradictions in solubility data for this compound across solvents?

Methodological Answer: Discrepancies in solubility measurements often stem from:

- Purity Issues: Recrystallize the compound using a solvent mixture (e.g., ethanol/water) and verify purity via HPLC or NMR.

- Temperature Control: Use a thermostatted shaking water bath (±0.1°C accuracy) for equilibration.

- Analytical Method: Employ gravimetric analysis or UV-Vis spectroscopy (λmax ~270 nm) for quantification.

- Data Reproducibility: Conduct triplicate trials and apply statistical models (e.g., ANOVA) to assess variance .

Experimental Design & Data Analysis

Q. How to design an enzymatic inhibition study using this compound as a potential inhibitor?

Methodological Answer:

- Hypothesis: this compound competitively inhibits enzyme X by binding to its active site.

- Materials: Purified enzyme, substrate, buffer (pH 7.4), and this compound (0–10 mM range).

- Procedure:

- Pre-incubate enzyme with inhibitor (15 min, 37°C).

- Initiate reaction by adding substrate and monitor product formation spectrophotometrically.

- Calculate IC50 and Ki using nonlinear regression (e.g., GraphPad Prism).

- Controls: Include positive (known inhibitor) and negative (DMSO vehicle) controls.

- Data Interpretation: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. What advanced spectroscopic techniques characterize the solid-state structure of this compound?

Methodological Answer:

- X-ray Diffraction (XRD): Resolve crystal lattice parameters and hydrogen-bonding motifs.

- Solid-State NMR (<sup>13</sup>C CPMAS): Identify carbonyl (170–175 ppm) and aromatic carbon environments.

- FT-IR Spectroscopy: Detect NH stretching (~3300 cm⁻¹) and carboxylic O-H (~2500 cm⁻¹) vibrations.

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。